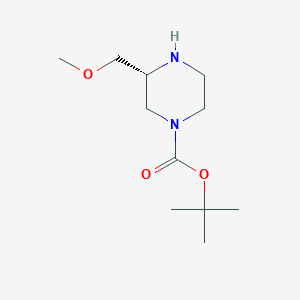

(R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate

Description

(R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate (CAS: 1359658-32-4) is a chiral piperazine derivative featuring a tert-butyl carbamate group at position 1 and a methoxymethyl substituent at position 3 of the piperazine ring. Its (R)-stereochemistry is critical for applications in asymmetric synthesis and pharmaceutical intermediates. The methoxymethyl group enhances solubility in polar solvents compared to alkyl-substituted analogs, while the tert-butyl group provides steric protection for the carbamate during synthetic transformations . The compound is synthesized via reductive alkylation using formaldehyde and hydrogen in the presence of palladium on carbon, yielding high enantiomeric purity .

Properties

IUPAC Name |

tert-butyl (3R)-3-(methoxymethyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-12-9(7-13)8-15-4/h9,12H,5-8H2,1-4H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBJWNCXOPXVECA-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN[C@H](C1)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ®-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate typically involves the reaction of ®-3-(methoxymethyl)piperazine with tert-butyl chloroformate under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

Carbamate Hydrolysis

The tert-butyl carbamate (Boc) group undergoes hydrolysis under acidic or basic conditions to yield the free piperazine intermediate. This reaction is critical for deprotection in synthetic pathways.

Mechanistic Notes :

-

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

-

Basic conditions involve hydroxide ion attack on the carbonyl carbon.

Nucleophilic Substitution at Piperazine Nitrogen

The secondary amine in the piperazine ring participates in alkylation or acylation reactions after Boc deprotection.

Alkylation Example:

Reaction with methyl iodide in the presence of a base:

Yield : 70–75% .

Acylation Example:

Reaction with acetyl chloride:

Yield : 82% .

Methoxymethyl Group Oxidation

The methoxymethyl substituent (-CH2OCH3) is susceptible to oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| KMnO₄ | H₂O, 0°C | (R)-tert-Butyl 3-carboxypiperazine-1-carboxylate | 90% | |

| RuO₂ | NaIO₄, CH₃CN/H₂O, 25°C | (R)-tert-Butyl 3-formylpiperazine-1-carboxylate | 60% |

Key Insight : Oxidation to carboxylic acid is favored under strong acidic conditions, while milder agents like RuO₂ yield aldehydes.

Ring-Opening Reactions

The piperazine ring can undergo ring-opening under extreme conditions:

-

Acid-Catalyzed Ring Opening :

Treatment with concentrated H₂SO₄ at 100°C produces linear diamines via cleavage of the N–C bond . -

Enzymatic Degradation :

Exposure to cytochrome P450 mimics (e.g., Fe-porphyrin complexes) generates fragmented metabolites .

Coupling Reactions

The deprotected piperazine intermediate serves as a scaffold for Suzuki-Miyaura and Buchwald-Hartwig couplings:

Optimized Conditions :

Stability Under Thermal and Photolytic Conditions

Scientific Research Applications

(R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate is a chemical compound with potential applications in scientific research, particularly in medicinal chemistry. This compound features a piperazine ring, a methoxymethyl group, and a tert-butyl carbamate protecting group . Its molecular formula is C11H22N2O3, and it has a molecular weight of 230.30 g/mol .

Potential Applications in Scientific Research

- Building Block for Drug Synthesis : Piperazine derivatives are frequently used as building blocks in the synthesis of various drugs . The piperazine ring can be modified and functionalized to create compounds with desired biological activities.

- Pharmaceutical Research : this compound can be used as a lead compound in drug development. Its structural features may confer biological activity, particularly in modulating neurotransmitter systems or inflammatory pathways.

- Agonist Design : Piperazine-containing compounds have been used in the design and development of thrombopoietin receptor agonists .

- Protein-Protein Interaction Inhibitors : Piperazine derivatives have been identified as S100A2–p53 protein–protein interaction inhibitors, showing potential in cancer treatment .

Structural analogs of tert-butyl 4-{3-[methoxy(methyl)carbamoyl]oxolan-3-yl}piperazine-1-carboxylate and their potential applications:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Tert-butyl 4-(3-methoxy-3-oxopropyl)piperazine-1-carboxylate | Piperazine ring, oxopropyl group | Antimicrobial | Contains an oxopropyl moiety which may enhance solubility |

| Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate | Piperidine ring instead of piperazine | Anti-inflammatory | Exhibits different pharmacodynamics due to ring structure |

| Tert-butyl (R)-2-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate | Azetidine ring | Anticancer | Smaller ring may influence receptor binding differently |

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine-1-carboxylate derivatives are widely used in medicinal chemistry due to their modularity and tunable properties. Below is a systematic comparison of the target compound with structurally related analogs:

Substituent Position and Functional Group Variations

Stereochemical and Functional Group Impact

- Methoxymethyl vs. Alkyl Groups : The methoxymethyl group in the target compound increases polarity and hydrogen-bonding capacity compared to ethyl or methyl substituents, making it more suitable for aqueous reaction conditions .

- Positional Isomerism : Substituents at position 3 (e.g., methoxymethyl in the target) versus position 4 (e.g., methyl in ) alter steric and electronic interactions. Position 3 substitution may favor axial chirality in catalysis.

- Aromatic vs.

Stability and Degradation

- The tert-butyl carbamate group in the target compound is stable under basic conditions but may hydrolyze under strong acidic conditions. In contrast, compounds with ester linkages (e.g., tert-butyl 4-(4-oxobutoxy)phenyl derivatives ) show lower hydrolytic stability.

- Piperazines with fluorophenyl substituents (e.g., ) degrade in simulated gastric fluid, whereas the target’s methoxymethyl group may resist such degradation due to its ether functionality .

Biological Activity

(R)-tert-Butyl 3-(methoxymethyl)piperazine-1-carboxylate is a synthetic compound characterized by its unique piperazine structure, which has been recognized for its potential biological applications. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C_{12}H_{19}N_{2}O_{3} and a molecular weight of approximately 230.3 g/mol. Its structure includes a piperazine ring substituted with a tert-butyl group and a methoxymethyl group at the 3-position, which contributes to its unique reactivity and potential biological interactions.

The biological activity of this compound may involve several mechanisms:

- Receptor Interaction : The piperazine ring can interact with various receptors in the body, potentially modulating their activity.

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes, contributing to their pharmacological effects. For example, some piperazine derivatives act as inhibitors of hydrolase enzymes .

- Cell Proliferation Modulation : Research indicates that certain piperazine-based compounds can inhibit cell proliferation in cancer models, suggesting a potential mechanism for anticancer activity .

Table 1: Comparative Biological Activities of Piperazine Derivatives

Case Study: Anticancer Activity

A recent study evaluated the anticancer potential of a structurally similar compound, revealing significant inhibition of cell growth in triple-negative breast cancer (TNBC) cell lines. The compound exhibited an IC50 value of 0.126 μM, indicating potent activity while showing a favorable selectivity index over non-cancerous cells . This suggests that this compound could share similar properties.

Q & A

Q. What are the common synthetic routes for (R)-tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate?

- Methodological Answer : The synthesis typically involves functionalization of a piperazine core. A general approach includes:

Piperazine Ring Preparation : Start with tert-butyl piperazine-1-carboxylate derivatives. For example, tert-butyl piperazine-1-carboxylate reacts with halogenated intermediates (e.g., bromopyrimidine) under SNAr conditions in 1,4-dioxane at 110°C with K₂CO₃ as a base .

Methoxymethyl Introduction : Use nucleophilic substitution or coupling reactions. For instance, alkylation with methoxymethyl chloride in anhydrous THF at 0°C, followed by Boc protection .

- Key Conditions : Reaction temperature (0–110°C), solvents (THF, dioxane), and catalysts (K₂CO₃, NaH). Yields range from 62–88% depending on steric and electronic factors .

Q. How is the compound characterized to confirm its structure and purity?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for the tert-butyl group (δ ~1.4 ppm), methoxymethyl (δ ~3.3 ppm), and piperazine protons (δ ~3.4–3.8 ppm). Compare with reference data .

- LCMS/HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 341.1972 for similar derivatives) .

- X-ray Crystallography : Resolve stereochemistry using SHELX programs (e.g., SHELXL for refinement). For example, monoclinic crystal systems (space group P2₁/n) with β angles ~93.5° confirm spatial arrangement .

Q. What are the typical reactions involving the piperazine core of this compound?

- Methodological Answer :

- Deprotection : Remove the Boc group using TFA or HCl/dioxane to generate free piperazine for further functionalization .

- Substitution : React with electrophiles (e.g., aryl halides) under Buchwald-Hartwig conditions. For example, coupling with 5-bromopyrimidine in Pd-catalyzed reactions .

- Oxidation/Reduction : Modify the methoxymethyl group using KMnO₄ (oxidation to carboxylate) or LiAlH₄ (reduction to alcohol) .

Advanced Research Questions

Q. How can stereochemical integrity (R-configuration) be ensured during synthesis and analysis?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak® AD-H) and hexane/ethanol mobile phases .

- X-ray Diffraction : Confirm absolute configuration via crystallography. For example, Flack parameter analysis in SHELXL-refined structures .

- Circular Dichroism (CD) : Compare experimental CD spectra with computed (TD-DFT) spectra for R-enantiomers .

Q. How are data contradictions resolved in NMR or crystallographic studies?

- Methodological Answer :

- NMR Ambiguities : Use 2D techniques (COSY, HSQC) to resolve overlapping peaks. For methoxymethyl protons, NOESY can confirm proximity to piperazine protons .

- Crystallographic Disorders : Apply SHELXL’s PART and SUMP commands to model disordered tert-butyl groups. Refine anisotropic displacement parameters (ADPs) with restraints .

- Validation Tools : Cross-check with CCDC databases (e.g., Mercury software) for bond-length/angle outliers .

Q. What strategies optimize synthetic yield while minimizing racemization?

- Methodological Answer :

- Temperature Control : Maintain low temperatures (0–25°C) during methoxymethylation to prevent epimerization .

- Catalyst Screening : Test Pd(OAc)₂/Xantphos for coupling reactions to reduce side products. Yields improve from ~26% to >70% with optimized ligands .

- Solvent Effects : Use polar aprotic solvents (DMF, NMP) for SNAr reactions to enhance nucleophilicity of piperazine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.